5-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S3/c1-3-15-8-9-16(24-15)25(20,21)18-10-13-11-23-17(19-13)12-4-6-14(22-2)7-5-12/h4-9,11,18H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWTXDPRIHPJBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole and thiophene intermediates. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base to form the thiophene ring . The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
5-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The sulfonamide group can mimic natural substrates, allowing the compound to interfere with metabolic processes .
Comparison with Similar Compounds
Comparison with Target Compound :
| Property | Target Compound | G573-0035 | G573-0100 |
|---|---|---|---|
| Thiazole Substituent | 4-methoxyphenyl | 4-chlorophenyl | 3-fluorophenyl |
| Sulfonamide Linker | Methyl group bridging thiazole and sulfonamide | Ethyl group bridging thiazole and sulfonamide | Ethyl group bridging thiazole and sulfonamide |
| Electron Effects | Electron-donating (methoxy) | Electron-withdrawing (chloro) | Electron-withdrawing (fluoro) |
| Molecular Weight | ~409–415 g/mol (estimated) | 406.95 g/mol | 396.52 g/mol |
Key Observations :
- The ethyl-thiophene-sulfonamide moiety is conserved across analogs, suggesting a shared pharmacophore for target engagement.
Heterocyclic Derivatives with Methoxyphenyl Substituents
describes 1,3,4-oxadiazole-2-thione derivatives with 4-methoxyphenyl-thiazole motifs, such as 5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole-2-thione . While structurally distinct (oxadiazole vs. sulfonamide), these compounds highlight:
- Synthetic Routes : Methoxyphenyl-thiazole derivatives are typically synthesized via nucleophilic substitution or cyclization reactions, as seen in triazole-thione preparations .
- Biological Relevance : Methoxy groups enhance membrane permeability in antimicrobial and anticancer agents, as observed in related thiadiazole derivatives .
Sulfonamide and Triazole/Thiadiazole Hybrids
and –9 emphasize the role of sulfonyl groups and heterocycles in bioactive compounds:
- Triazole-thiones (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones): These compounds exhibit tautomerism (thione vs. thiol), influencing their reactivity and binding modes .
- Thiadiazole-sulfonamides : Derivatives like (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine demonstrate planar molecular geometries and intermolecular hydrogen bonding, critical for crystallinity and stability .
Comparison with Target Compound :
- The target compound’s sulfonamide-thiazole core lacks tautomerism but may engage in hydrogen bonding via the sulfonamide NH and oxygen atoms.
Biological Activity
5-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its complex structure, which combines a thiophene ring, a thiazole ring, and a sulfonamide group. This article reviews its biological activities, focusing on antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O3S3 |
| IUPAC Name | This compound |
| CAS Number | 863511-39-1 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate strong antibacterial activity.
-
Antibacterial Activity :
- The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL for some derivatives .
- It exhibited bactericidal effects as indicated by MBC values that correspond closely with MIC values, suggesting effective killing of bacteria rather than merely inhibiting growth.
- Biofilm Inhibition :
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The thiazole and thiophene rings can interact with various enzymes or receptors involved in microbial metabolism, potentially inhibiting their function .
- Mimicking Substrates : The sulfonamide group may mimic natural substrates, allowing the compound to interfere with metabolic pathways crucial for bacterial survival .
Study 1: In Vitro Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial properties of various derivatives of the compound. Results indicated a strong correlation between structural modifications and biological activity. Notably, derivatives with methoxy substitutions exhibited enhanced potency against Gram-positive bacteria .
Study 2: Biofilm Formation Inhibition
Another investigation focused on the ability of this compound to disrupt biofilm formation. Results showed that it significantly reduced biofilm biomass compared to untreated controls, highlighting its potential as a therapeutic agent against biofilm-associated infections .
Q & A
Q. What are the recommended synthetic routes for 5-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole core via cyclization of precursors such as thioamides and α-haloketones under basic conditions.
- Step 2 : Introduction of the 4-methoxyphenyl group at the 2-position of the thiazole using Suzuki-Miyaura coupling (if halide intermediates are available) .
- Step 3 : Sulfonamide linkage formation between the thiophene-2-sulfonyl chloride and the thiazole-methylamine intermediate. Optimize with triethylamine as a base in anhydrous DCM at 0–5°C to minimize side reactions .
- Key reagents : Lawesson’s reagent (for thiophene ring formation), Pd catalysts (for coupling), and controlled pH/temperature .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR (1H/13C) : Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.5–3.0 ppm for CH2), thiophene protons (δ ~6.8–7.5 ppm), and methoxy group (δ ~3.8 ppm) .
- IR Spectroscopy : Confirm sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) and thiazole ring (C=N stretch ~1500 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
Q. What functional groups dictate its reactivity?
- Thiazole ring : Susceptible to electrophilic substitution at the 5-position.
- Sulfonamide group : Participates in hydrogen bonding and may act as a leaving group under acidic/basic conditions.
- Ethyl and methoxyphenyl groups : Influence solubility (logP) and steric hindrance during reactions .
Advanced Research Questions
Q. How can synthetic yield be optimized for the sulfonamide coupling step?
- Solvent selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity of the amine.
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation.
- Temperature control : Maintain <10°C to prevent hydrolysis of sulfonyl chloride .
- Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5 in EtOAc/hexane) or HPLC .
Q. What strategies resolve contradictions in biological activity data across cell lines?
- Dose-response profiling : Perform assays (e.g., MTT, apoptosis markers) at multiple concentrations (1 nM–100 µM) to identify IC50 variability.
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., kinases inhibited by thiazole-sulfonamides) .
- Metabolic stability assays : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
Q. How to address discrepancies between computational and experimental logP values?
- Experimental validation : Use shake-flask method with octanol/water partitioning, followed by HPLC quantification.
- Computational refinement : Apply QSPR models incorporating steric parameters of the methoxyphenyl and ethyl groups. Cross-validate with XLogP3 data from PubChem .
Q. What crystallographic methods confirm the 3D structure?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in DMSO/EtOH (7:3). Resolve the thiazole-thiophene dihedral angle to confirm planarity (expected ~10–20°) .
- Electron density maps : Validate sulfonamide oxygen positions and methoxyphenyl orientation .
Methodological Considerations
Q. How to design SAR studies for analogs with enhanced potency?
- Core modifications : Replace thiazole with oxadiazole or triazole to alter electronic properties.
- Substituent variations : Introduce electron-withdrawing groups (e.g., -CF3) on the methoxyphenyl ring to enhance target binding.
- In silico docking : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase IX) to prioritize analogs .
Q. What analytical workflows ensure purity in multi-step syntheses?
- HPLC-DAD/ELSD : Use C18 columns (gradient: 10–90% acetonitrile/water) to detect intermediates and byproducts.
- Recrystallization : Purify final product using ethanol/water (1:5) to achieve ≥95% purity (validated by 1H NMR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
